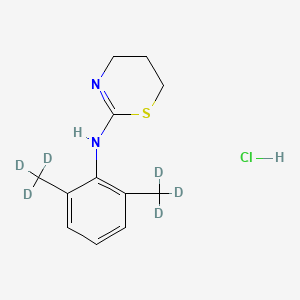

Xylazine-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xylazine-d6Hydrochloride is a deuterated form of Xylazine Hydrochloride, a compound primarily used in veterinary medicine as a sedative, muscle relaxant, and analgesic. The deuterated version, Xylazine-d6Hydrochloride, is often utilized in scientific research to study the pharmacokinetics and metabolism of Xylazine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylazine-d6Hydrochloride involves the deuteration of Xylazine. The process typically starts with the preparation of Xylazine, which is synthesized through the reaction of 2,6-dimethylaniline with thiourea, followed by cyclization to form the thiazine ring. The deuteration process involves the exchange of hydrogen atoms with deuterium, often using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Xylazine-d6Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically crystallized and purified through recrystallization techniques to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions: Xylazine-d6Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert Xylazine-d6Hydrochloride to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of Xylazine-d6Hydrochloride.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Xylazine-d6Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Xylazine.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on Xylazine metabolism.

Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.

Mechanism of Action

Xylazine-d6Hydrochloride exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This leads to the inhibition of presynaptic norepinephrine release, resulting in sedation, muscle relaxation, and analgesia. The compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Medetomidine: Another alpha-2 adrenergic agonist used in veterinary medicine.

Detomidine: Similar in function and used for sedation and analgesia in animals.

Clonidine: An alpha-2 adrenergic agonist used primarily in human medicine for hypertension.

Uniqueness: Xylazine-d6Hydrochloride is unique due to its deuterated nature, which makes it particularly valuable in research settings for studying the pharmacokinetics and metabolism of Xylazine. The stable isotope labeling allows for precise tracking and analysis in various scientific applications.

Biological Activity

Xylazine-d6 Hydrochloride, a deuterated form of the veterinary sedative xylazine, is utilized in research primarily to study the pharmacokinetics and pharmacodynamics of xylazine and its interactions with various substances. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₁₂H₁₇ClN₂S

- Molecular Weight : 244.79 g/mol

- CAS Number : 71753003

Xylazine acts primarily as an alpha-2 adrenergic agonist, which leads to sedation, analgesia, and muscle relaxation. It achieves these effects by binding to alpha-2 adrenergic receptors in the central nervous system, inhibiting norepinephrine release, and subsequently reducing sympathetic outflow. This action results in a decrease in heart rate and blood pressure, alongside sedation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Sedation | Induces a state of calmness and reduces anxiety in subjects. |

| Analgesia | Provides pain relief through central nervous system action. |

| Muscle Relaxation | Reduces muscle tone and spasticity via central mechanisms. |

| Cardiovascular Effects | Causes bradycardia (decreased heart rate) and hypotension (lowered blood pressure). |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a relatively short half-life, with rapid absorption and distribution across tissues. Studies have shown that the plasma concentration peaks shortly after administration, followed by a decline due to metabolism primarily via the liver.

Table 1: Pharmacokinetic Parameters of Xylazine-d6

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 708 ± 18.791 |

| Tmax (hours) | 0.5 - 1 |

| Half-life (T½) | 1 - 2 hours |

| Volume of Distribution (Vd) | 2 - 4 L/kg |

Case Study Analysis

A systematic review highlighted various case studies involving Xylazine use, particularly in the context of opioid co-administration. The findings from these cases emphasize the potential for severe cardiovascular complications:

- Study Reference : Ehrman-Dupre et al.

- Number of Cases Analyzed : 59

- Fatal Outcomes : 21 cases (35.6%)

- Common Routes of Administration : Intravenous (IV), subcutaneous (SC), intramuscular (IM).

The average dose leading to fatal outcomes was significantly higher than non-fatal cases, indicating a dose-dependent relationship with toxicity.

Table 2: Summary of Case Studies Involving Xylazine Use

| Study | Route of Administration | Average Dose (mg) | Outcome |

|---|---|---|---|

| Ehrman-Dupre et al. | IV | 1200 | Fatalities noted |

| Stillwell et al. | IM | 450 | Recovery |

Safety and Toxicity

The safety profile of this compound reveals significant concerns regarding its use, particularly when combined with other drugs such as opioids. The risk of overdose is heightened due to its potent sedative effects, leading to respiratory depression and cardiovascular instability.

Key Findings on Toxicity

- Fatal blood concentrations range from trace levels up to 16 mg/L.

- No defined safe concentration exists due to variability in individual responses.

- Withdrawal symptoms have been reported but are rare.

Properties

Molecular Formula |

C12H17ClN2S |

|---|---|

Molecular Weight |

262.83 g/mol |

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H/i1D3,2D3; |

InChI Key |

QYEFBJRXKKSABU-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.